[5-(4-Cyanobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid
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Overview
Description
2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazolidine ring, and an acetic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID typically involves the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of the Cyano Group: The cyano group is introduced through a cyanoacetylation reaction, where an amine reacts with an alkyl cyanoacetate under specific conditions.
Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and the use of catalysts can also be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano group and other functional groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID involves its interaction with specific molecular targets. The cyano group and thiazolidine ring are key functional groups that interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Thiazolidines: Compounds with a thiazolidine ring are structurally similar and have comparable biological activities.
Acetic Acid Derivatives: These compounds share the acetic acid moiety and are used in various chemical and biological applications.
Uniqueness
2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound in multiple fields .
Properties
Molecular Formula |
C13H8N2O4S |
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Molecular Weight |
288.28 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-cyanophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H8N2O4S/c14-6-9-3-1-8(2-4-9)5-10-12(18)15(7-11(16)17)13(19)20-10/h1-5H,7H2,(H,16,17)/b10-5+ |
InChI Key |
YSPDYVUCHNSLBZ-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)O)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)C#N |
Origin of Product |
United States |
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